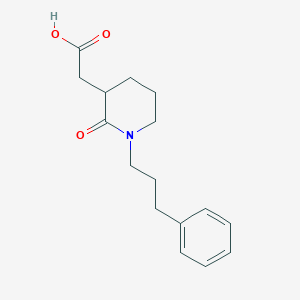
3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- is a chemical compound with the molecular formula C16H21NO3 It is known for its unique structure, which includes a piperidine ring, an acetic acid moiety, and a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- typically involves the reaction of piperidine with acetic anhydride and a phenylpropyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylpropyl derivatives.
科学研究应用
3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
属性
CAS 编号 |
828259-32-1 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H21NO3/c18-15(19)12-14-9-5-11-17(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |
InChI 键 |
PBRUJJCOEHXJMI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

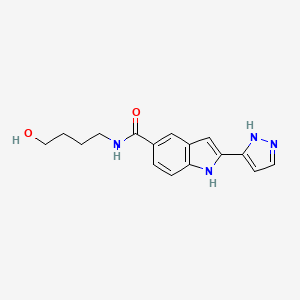
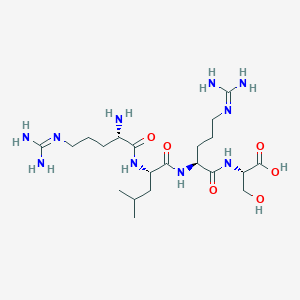
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
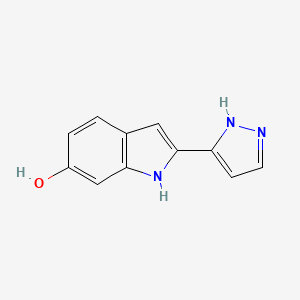
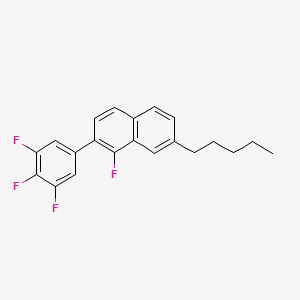
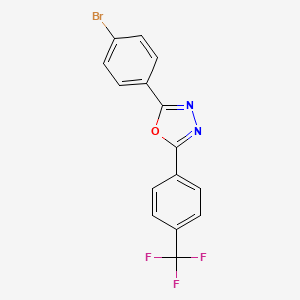

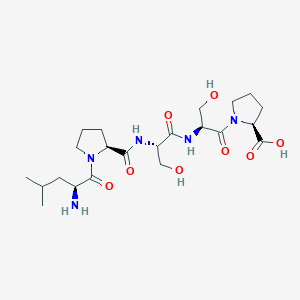
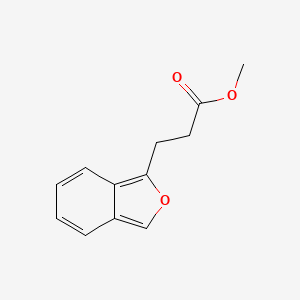
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
